![molecular formula C16H14ClF2NO2S B7560317 2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)
2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine selectively inhibits the activity of Janus kinases, which are involved in the signaling pathways of various cytokines, including interleukin-2, -4, -7, -9, -15, and -21. By inhibiting the activity of Janus kinases, this compound reduces the production of cytokines and thereby reduces the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of various cytokines, including interleukin-2, -4, -7, -9, -15, and -21, in preclinical and clinical studies. It has also been shown to reduce the activity of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases. This compound has been shown to be well-tolerated and safe in clinical studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine has several advantages for lab experiments. It is a selective inhibitor of Janus kinases, which makes it a valuable tool for studying the signaling pathways of various cytokines. It has also been shown to be effective in reducing the symptoms of various autoimmune diseases in preclinical and clinical studies. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its availability for some researchers. It also has a short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study its effects on the immune system in healthy individuals, which may provide insights into its mechanism of action. Finally, there is a need for further studies to optimize its dosing and administration for maximum efficacy and safety.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine involves the reaction of 2-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid with 2,5-difluorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using various chromatographic techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of various cytokines that play a crucial role in the pathogenesis of autoimmune diseases. This compound has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(2,5-difluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2S/c17-12-5-3-11(4-6-12)15-2-1-9-20(15)23(21,22)16-10-13(18)7-8-14(16)19/h3-8,10,15H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDMWSQQERTKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)

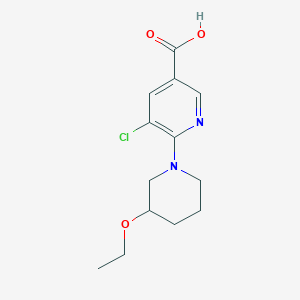
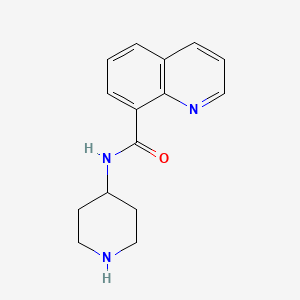
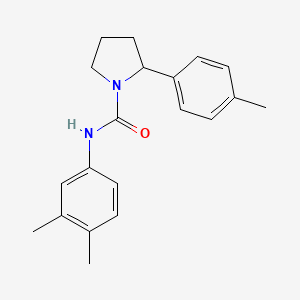
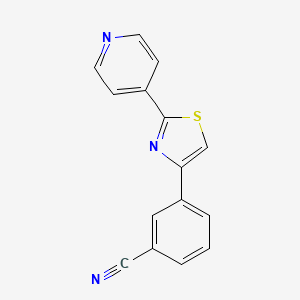
![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)


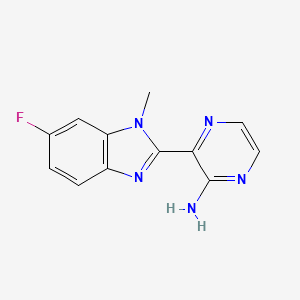
![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)
